2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate
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Description
2-({2'-Amino-3'-cyano-6'-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4'-pyran]-5'-yl}carbonyloxy)ethyl 2-methylprop-2-enoate is a useful research compound. Its molecular formula is C24H25N3O6 and its molecular weight is 451.479. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains an indole nucleus , which is known to bind with high affinity to multiple receptors . Indole derivatives have been found in many important synthetic drug molecules, suggesting a broad range of potential targets .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to the broad-spectrum biological activities of indole derivatives . .
Pharmacokinetics
The presence of the indole nucleus in the compound suggests it may have good bioavailability, as indole is a biologically active pharmacophore found in many medicinal compounds .
Result of Action
The molecular and cellular effects of the compound’s action are likely diverse, given the wide range of biological activities associated with indole derivatives . These effects could include modulation of immune response, inhibition of microbial growth, reduction of inflammation, and potential anticancer effects.
Biochemical Analysis
Biochemical Properties
2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to bind with high affinity to multiple receptors, potentially influencing enzymatic activity and protein function. For instance, the indole moiety in the compound can interact with enzymes involved in tryptophan metabolism, while the pyran ring may interact with proteins involved in cellular signaling pathways .
Cellular Effects
The effects of 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate on cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. This compound can influence the activity of kinases and phosphatases, thereby altering phosphorylation states and downstream signaling events. Additionally, it may affect the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the interaction. For example, the compound may inhibit certain proteases by binding to their active sites, or it may activate transcription factors by facilitating their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade in the presence of specific enzymes or under oxidative stress, leading to altered cellular responses over time .
Dosage Effects in Animal Models
The effects of 2-({2’-Amino-3’-cyano-6’-methyl-2-oxo-1-propyl-1,2-dihydrospiro[indole-3,4’-pyran]-5’-yl}carbonyloxy)ethyl 2-methylprop-2-enoate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing harm .
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1-propylspiro[indole-3,4'-pyran]-3'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O6/c1-5-10-27-18-9-7-6-8-16(18)24(23(27)30)17(13-25)20(26)33-15(4)19(24)22(29)32-12-11-31-21(28)14(2)3/h6-9H,2,5,10-12,26H2,1,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYMCBYMWUMDIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C(=C(OC(=C3C(=O)OCCOC(=O)C(=C)C)C)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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